Gadobenate Dimeglumine is a gadolinium-based contrast agent (GBCA) that enhances the contrast in MRI scans. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It belongs to the class of paramagnetic contrast agents, meaning it possesses unpaired electrons that align with the magnetic field of the MRI scanner, altering the relaxation times of nearby water molecules and thereby enhancing the contrast of the images. It is often employed in research settings to visualize and study various anatomical structures and physiological processes. [, , , , , , , , , , , , , , , , , , , ]
Gadobenate dimeglumine is a paramagnetic contrast agent primarily used in magnetic resonance imaging (MRI). It is chemically designated as (4RS)-[4-carboxy-5,8,11-tris(carboxymethyl)-1-phenyl-2-oxa-5,8,11-triazatridecan-13-oato(5-)] gadolinate(2-) dihydrogen compound with 1-deoxy-1-(methylamino)-D-glucitol in a 1:2 ratio. The compound has a molecular weight of 1058.2 g/mol and an empirical formula of C22H28GdN3O11 • 2C7H17NO5 . Gadobenate dimeglumine is classified under gadolinium-based contrast agents, which enhance the contrast of MRI images by altering the magnetic properties of nearby water protons.
The synthesis of gadobenate dimeglumine can be achieved through various methods. One notable approach involves the reaction of gadolinium salts with specific ligands to form stable chelates. For instance, a new preparation method described in patent literature outlines a synthetic process that utilizes specific solvents and conditions to optimize yield and purity . The synthesis typically involves multiple steps, including the formation of the gadolinium complex and subsequent purification processes to obtain the final product in a suitable form for medical use.
The molecular structure of gadobenate dimeglumine features a central gadolinium ion coordinated by multiple carboxymethyl groups, which enhance its solubility and stability in aqueous solutions. The presence of the N-methylglucamine moiety aids in its pharmacokinetic properties, allowing for effective distribution within biological systems.
Gadobenate dimeglumine undergoes several chemical reactions during its synthesis and application. The primary reaction involves the coordination of the gadolinium ion with ligands, forming stable chelates that are crucial for its function as a contrast agent.
The mechanism by which gadobenate dimeglumine enhances MRI images is based on its paramagnetic properties. When exposed to a magnetic field, it generates a significant magnetic moment that affects the relaxation times of nearby water protons.
Gadobenate dimeglumine possesses several physical and chemical properties that are essential for its application as a contrast agent.
Gadobenate dimeglumine is primarily used in medical imaging as a contrast agent for MRI scans. Its unique properties allow it to provide detailed images of soft tissues, making it particularly useful for diagnosing conditions related to the liver, brain, and other organs.
Gadobenate dimeglumine (Gd-BOPTA) emerged during the second generation of gadolinium-based contrast agent (GBCA) development, receiving European approval in the 1990s and FDA clearance in 2004. It was engineered as a molecular hybrid, combining properties of conventional extracellular agents with partial hepatobiliary excretion capability [4] [7]. This innovation addressed the need for agents providing both dynamic phase enhancement for vascular and perfusion assessment and delayed hepatobiliary phase imaging for improved liver lesion characterization [5]. The development capitalized on structural modifications to the Gd-DTPA backbone (gadopentetate dimeglumine), incorporating the benzyloxymethyl group to enable weak, transient protein binding and facilitate hepatocellular uptake [5] [10]. This molecular design represented a significant advancement over first-generation GBCAs, offering expanded diagnostic utility without requiring separate agents for different imaging phases.
Gadobenate dimeglumine holds dual significance in clinical MRI. First, its inherent high relaxivity (R1 = 6.0-6.6 L mmol⁻¹s⁻¹ at 1.5T) – approximately twice that of conventional non-protein-binding GBCAs like gadoterate or gadodiamide – provides superior contrast enhancement at equivalent gadolinium doses [2] [10]. This elevated relaxivity stems from its weak, transient interaction with serum albumin, which slows molecular tumbling and increases proton relaxation efficiency [9] [10]. Second, its partial hepatobiliary excretion (3-5% of the administered dose) enables its use as a dual-phase agent, functioning initially as an extracellular agent for standard dynamic imaging and later facilitating hepatobiliary phase imaging at 60-120 minutes post-injection [2] [5]. This unique combination reduces the need for multiple contrast agents in comprehensive liver evaluations and provides functional insights into hepatocellular transporter activity [5] [6].
Within the GBCA classification framework, gadobenate dimeglumine occupies a distinct niche bridging extracellular and hepatocyte-specific agents:
Table 1: Comparative Physicochemical Properties of Select GBCAs
Contrast Agent | Structure Class | Charge | Relaxivity (R1) at 1.5T (L mmol⁻¹s⁻¹) | Hepatobiliary Excretion | Serum Protein Binding |
---|---|---|---|---|---|
Gadobenate dimeglumine | Linear | Ionic | 6.0–6.6 | 3–5% | Weak, transient |
Gadoxetate disodium | Linear | Ionic | 6.9 (in plasma) | ~50% | Minimal |
Gadopentetate dimeglumine | Linear | Ionic | 4.1 | None | None |
Gadobutrol | Macrocyclic | Non-ionic | 5.2 | None | None |
Gadoterate meglumine | Macrocyclic | Ionic | 3.6 | None | None |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7